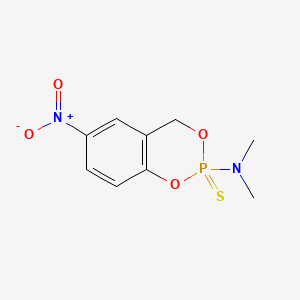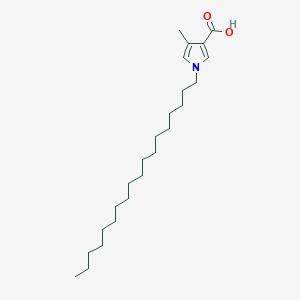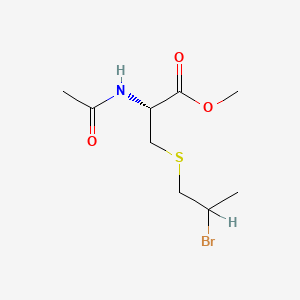
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is a synthetic organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group, a bromopropyl group, and a methyl ester group attached to the L-cysteine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.
Bromination: The thiol group of the protected cysteine is reacted with 2-bromopropyl bromide under basic conditions to introduce the bromopropyl group.
Esterification: The carboxyl group of the resulting compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, or thiols under basic conditions.
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation Products: Disulfides or sulfoxides.
Reduction Products: Alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Signal Modulation: Interacting with signaling pathways to modulate cellular responses.
Antioxidant Activity: Scavenging reactive oxygen species to protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-bromopropyl)-L-cysteine: A related compound without the acetyl and methyl ester groups.
L-Cysteine Methyl Ester: A simpler derivative used in peptide synthesis.
Uniqueness
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Propriétés
Numéro CAS |
109621-20-7 |
|---|---|
Formule moléculaire |
C9H16BrNO3S |
Poids moléculaire |
298.20 g/mol |
Nom IUPAC |
methyl (2R)-2-acetamido-3-(2-bromopropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H16BrNO3S/c1-6(10)4-15-5-8(9(13)14-3)11-7(2)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t6?,8-/m0/s1 |
Clé InChI |
KENVJYTVJYCKGM-XDKWHASVSA-N |
SMILES isomérique |
CC(CSC[C@@H](C(=O)OC)NC(=O)C)Br |
SMILES canonique |
CC(CSCC(C(=O)OC)NC(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
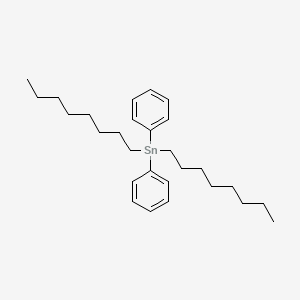
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
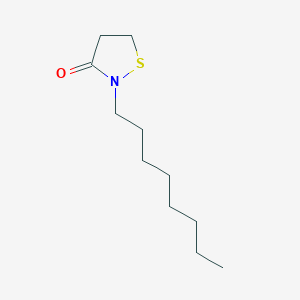
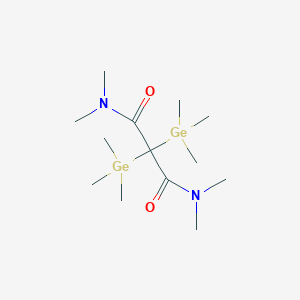
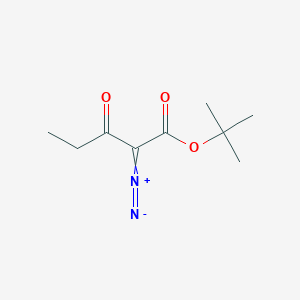
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
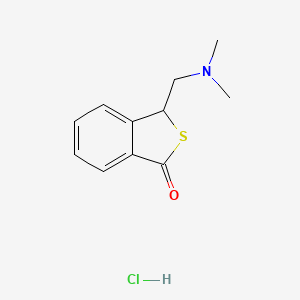

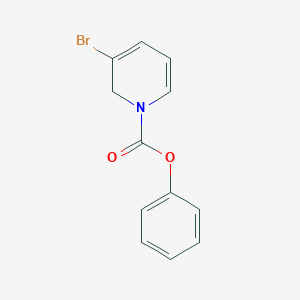
![1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene](/img/structure/B14336168.png)
